Dithianes
Dithianes are a class of heterocyclic compounds characterized by the presence of two sulfur atoms bonded to a carbon ring, typically a five-membered one (dithiophene). These compounds exhibit unique electronic and optical properties due to their conjugated structure. Dithianes find applications in various fields, including organic electronics, pharmaceuticals, and materials science. In organic electronics, they can be used as donor or acceptor molecules in organic solar cells and field-effect transistors (OFETs) for their excellent charge transport characteristics. Additionally, dithianes have potential medicinal uses due to their antioxidant properties and ability to act as chelating agents, potentially binding with heavy metal ions. The synthesis of dithianes is well-established through various methods such as Friedel-Crafts sulfonation or ring-opening reactions involving cyclic thiols. Their versatility makes them valuable in both academic research and industrial applications.

Structure | Chemical Name | CAS | MF |
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2-(2-Methoxyethyl)-1,3-dithiane | 938184-26-0 | C7H14OS2 |
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1,3-Dithiane | 505-23-7 | C4H8S2 |
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1,4-dithiane-2-carboxylic acid | 261525-42-2 | C5H8O2S2 |
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1,4-DITHIANE-2-CARBONITRILE | 175136-94-4 | C5H7NS2 |
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1,3-Dithiane-2-carboxylic Acid | 20461-89-6 | C5H8O2S2 |
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1,4-dithiane-2-carbothioamide | 1535972-66-7 | C5H9NS3 |
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1,3-Dithiane, 2-phenyl-, 1-oxide | 93974-18-6 | C10H12OS2 |
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2-Ethyl-1,3-dithiane | 6007-23-4 | C6H12S2 |
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1,2-dithiane-3-carboxylic acid | 14091-98-6 | C5H8O2S2 |
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1,3-Dithian-2-yl-tri(propan-2-yl)silane | 145251-89-4 | C13H28SiS2 |
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